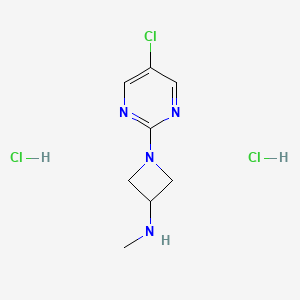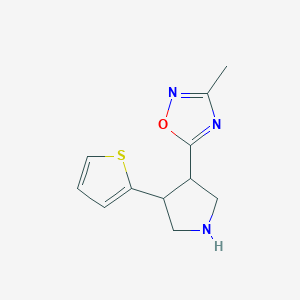
1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride
説明
1-(5-Chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride, also known as CPMA, is a small molecule compound with a wide range of applications in scientific research. CPMA is a synthetic compound with a relatively low molecular weight, making it suitable for a variety of laboratory experiments. CPMA has been used for a range of purposes, including as a biochemical reagent, an enzyme inhibitor, and a ligand for various receptors.
科学的研究の応用
Synthesis and Biological Activities
Synthesis Processes and Chemical Properties The synthesis of compounds related to 1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride often involves multi-step chemical reactions, including N-methylation, catalytic reduction, nucleophilic substitution, and alkylated reactions. The synthesis process is critical for obtaining key intermediates, which are then used to produce derivatives with potential antitumor activities. One such intermediate, N-(2′-chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, was utilized to synthesize N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, showing the complexity and precision involved in the chemical synthesis of these compounds (Chu, 2011).
Biological Activities and Applications The derivatives of compounds like 1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride have shown diverse biological activities. Preliminary bioassays indicate that certain derivatives exhibit significant antitumor properties, making them potential candidates for further pharmacological studies and drug development (Chu, 2011). Additionally, some derivatives have displayed moderate to weak fungicidal and insecticidal activities, indicating their potential use in agricultural applications (Chen & Shi, 2008; 2009).
Structural Characterization and Computational Analysis
Molecular Structure and Computational Studies Detailed molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, provides insights into the chemical reactivity, stability, and potential biological activities of the compounds. For example, certain compounds demonstrate a stabilized molecular conformation through intramolecular hydrogen bonding, forming supramolecular chains and networks. These structural characteristics are crucial for understanding the compound's reactivity and potential interactions with biological targets (Murugavel et al., 2014).
The analysis of molecular structures and electronic properties through computational methods, like DFT, helps predict the chemical reactivity and biological activities of the compounds. By understanding the electron density distribution and energy levels, researchers can infer the potential biological activity and design further modifications to enhance the compound's efficacy (Murugavel et al., 2014).
特性
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c1-10-7-4-13(5-7)8-11-2-6(9)3-12-8;;/h2-3,7,10H,4-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOWJUCXJZREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=C(C=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropyrimidin-2-yl)-N-methylazetidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 5-(6-(furan-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473062.png)
![(1-(cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473064.png)

![tert-butyl 5-(6-(pyridin-3-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473070.png)
![methyl 5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473071.png)
![methyl 2-benzyl-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473073.png)
![Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473074.png)
![Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473077.png)
![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)
![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)
![Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate](/img/structure/B1473081.png)
![tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473082.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)
![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)